Aldicarb-d3 Sulfone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aldicarb-d3 Sulfone is a deuterated analog of Aldicarb Sulfone, a metabolite of the carbamate insecticide Aldicarb. This compound is primarily used in scientific research to study the metabolic pathways and environmental fate of Aldicarb. The deuterium labeling allows for precise tracking and quantification in various analytical applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Aldicarb-d3 Sulfone typically involves the deuteration of Aldicarb followed by oxidation. The process begins with the deuteration of Aldicarb to produce Aldicarb-d3. This is achieved through the reaction of Aldicarb with deuterated reagents under controlled conditions. The deuterated Aldicarb is then oxidized to form this compound. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The production process also includes purification steps such as recrystallization and chromatography to remove impurities and obtain a high-purity compound.

化学反応の分析

Types of Reactions: Aldicarb-d3 Sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be further oxidized to form other metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups in this compound. Common reagents include halogens and nucleophiles.

Major Products:

Oxidation: Further oxidation of this compound can produce oximes and nitriles.

Reduction: Reduction can yield alcohols and amines.

Substitution: Substitution reactions can produce various derivatives depending on the reagents used.

科学的研究の応用

Analytical Chemistry

Internal Standard in Residue Analysis

Aldicarb-d3 sulfone serves as an internal standard in analytical methods for detecting aldicarb sulfone residues in environmental samples such as soil and water. Its structural similarity to aldicarb sulfone enables researchers to account for losses during sample preparation and instrumentation variations, enhancing measurement accuracy. The incorporation of deuterium allows for differentiation between the labeled compound and naturally occurring sulfur-containing compounds in biological samples, facilitating the tracking of metabolic pathways of aldicarb in organisms .

Quantification Techniques

The compound is frequently employed in techniques such as:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for quantifying trace levels of aldicarb and its metabolites in various matrices.

- Solid Phase Extraction (SPE) : A method for isolating aldicarb residues from water samples, improving detection limits .

Toxicological Research

Neurotoxicity Studies

This compound is recognized for its role as an acetylcholinesterase inhibitor, similar to its parent compound, aldicarb. Research has demonstrated that exposure to this compound can lead to neurotoxic effects due to disrupted neurotransmission pathways. Studies involving cynomolgus monkeys and rats have shown significant inhibition of cholinesterase activity upon exposure, highlighting the potential risks associated with its use .

Case Study: Animal Exposure

In one study, cynomolgus monkeys were administered aldicarb sulfoxide/sulfone, revealing a dose-dependent relationship with plasma and erythrocyte cholinesterase activities. The results indicated that even low doses could lead to significant biochemical alterations, emphasizing the need for careful monitoring of exposure levels in agricultural settings .

Environmental Impact Assessment

Persistence and Bioaccumulation

This compound's environmental persistence raises concerns regarding its potential bioaccumulation and toxicity in non-target species. Studies have indicated that aldicarb and its metabolites can accumulate in various organisms, leading to detrimental ecological effects. Monitoring programs often utilize this compound as a benchmark for assessing the environmental impact of pesticide applications .

Regulatory Standards

The U.S. Environmental Protection Agency has established health advisory levels for aldicarb residues in drinking water, highlighting the importance of continuous monitoring and assessment of chemical impacts on human health and ecosystems .

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other carbamate pesticides. Below is a comparative table detailing these compounds:

| Compound Name | Chemical Structure | Key Characteristics |

|---|---|---|

| Aldicarb | C7H14N2O2S | Potent insecticide known for cholinesterase inhibition |

| Aldicarb Sulfoxide | C7H14N2O3S | An oxidized form; less toxic than aldicarb |

| Methomyl | C5H10N2O2S | Carbamate insecticide with a different toxicity profile |

| Carbofuran | C12H15N | Inhibits cholinesterase but has different environmental impacts |

This table illustrates the unique position of this compound within the context of related compounds, particularly regarding its isotopic labeling which aids in analytical applications without significantly altering biological activity.

作用機序

Aldicarb-d3 Sulfone, like its non-deuterated counterpart, inhibits acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic pathways. This results in various toxic effects, including muscle tremors, convulsions, and potentially death due to respiratory failure.

類似化合物との比較

Aldicarb Sulfone: The non-deuterated analog of Aldicarb-d3 Sulfone.

Aldicarb Sulfoxide: Another metabolite of Aldicarb, formed through partial oxidation.

Carbofuran: A similar carbamate insecticide with a different structure but similar mode of action.

Uniqueness: this compound is unique due to its deuterium labeling, which allows for precise tracking and quantification in scientific studies. This makes it a valuable tool in environmental and toxicological research, providing insights that are not possible with non-deuterated compounds.

生物活性

Aldicarb-d3 sulfone is a deuterated derivative of aldicarb, a potent carbamate insecticide known for its significant neurotoxic effects. This article delves into the biological activity of this compound, focusing on its mechanism of action, toxicological profiles, and implications for environmental health.

Overview of this compound

This compound is primarily utilized in scientific research to study the metabolic pathways and environmental fate of aldicarb. Its deuterium labeling allows researchers to distinguish between the compound and naturally occurring sulfur-containing compounds in biological samples, facilitating the tracking of aldicarb's breakdown products and detoxification mechanisms within organisms.

Target Enzyme:

this compound primarily inhibits acetylcholinesterase (AChE) , an enzyme crucial for terminating neurotransmission by hydrolyzing acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Biochemical Pathways:

The compound affects the cholinergic pathway, which is vital for neurotransmission. The inhibition of AChE disrupts normal signaling processes in both central and peripheral nervous systems, leading to symptoms such as muscle twitching, respiratory failure, and potentially death at high concentrations .

Acute Toxicity Studies

This compound exhibits significant acute toxicity across various biological systems. The following table summarizes findings from key studies:

| Study Type | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 5-50 | Neurological symptoms including tremors and seizures |

| Chronic Exposure | Dogs | 0.5-2 | Weight loss, gastrointestinal disturbances |

| Human Case Studies | Various | N/A | Cholinergic crisis symptoms; recovery with treatment |

In a notable case study involving human poisoning, high concentrations of aldicarb were detected in post-mortem samples, indicating severe neurotoxic effects consistent with AChE inhibition. Symptoms included muscarinic and nicotinic signs such as salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and respiratory failure .

Environmental Impact

This compound's persistence in the environment raises concerns about its potential for bioaccumulation. Field studies indicate that aldicarb and its metabolites can contaminate groundwater and accumulate in non-target species, posing risks to ecosystems .

Case Study 1: Human Poisoning Incidents

Between January 1998 and May 2001, a review of pesticide poisoning cases identified 39 incidents related to aldicarb ingestion. The majority were suicide attempts (33 cases), with symptoms ranging from mild (muscarinic signs) to severe (respiratory failure). Treatment typically involved atropine administration and supportive care .

Case Study 2: Animal Toxicity

In laboratory settings, chronic exposure studies on rats revealed that doses as low as 0.5 mg/kg led to observable neurological symptoms over several weeks. These findings highlight the sensitivity of non-target organisms to this compound and underscore the need for careful monitoring in agricultural applications .

特性

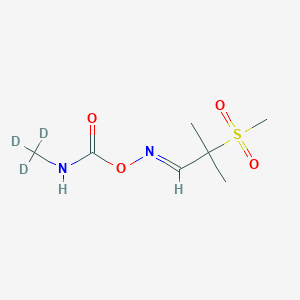

IUPAC Name |

[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRKLBAKDXSTNC-UYUKVFNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。